molecular formula C8H15F2N B2669173 2-(2,2-difluorocyclohexyl)ethan-1-amine CAS No. 1545252-98-9

2-(2,2-difluorocyclohexyl)ethan-1-amine

Cat. No.: B2669173
CAS No.: 1545252-98-9
M. Wt: 163.212
InChI Key: XSJFAGPYVJQOFX-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclohexyl)ethan-1-amine is a synthetic organic compound with the molecular formula C 8 H 15 F 2 N and a molecular weight of 163.21 g/mol . Its structure features a cyclohexyl ring with two fluorine atoms at the 2-position and an ethanamine side chain, a configuration that may influence its physicochemical properties and biomolecular interactions . The compound is assigned the CAS Registry Number 1545252-98-9 and its structure is characterized by the InChIKey XSJFAGPYVJQOFX-UHFFFAOYSA-N . As a fluorinated amine, this compound serves as a valuable building block in medicinal chemistry and drug discovery research. The difluorocyclohexyl group can be used to modulate the lipophilicity, metabolic stability, and conformational geometry of larger molecules . Researchers can utilize this intermediate in various synthetic transformations, including amide bond formation, reductive amination, and as a precursor for more complex chemical entities. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

2-(2,2-difluorocyclohexyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c9-8(10)5-2-1-3-7(8)4-6-11/h7H,1-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJFAGPYVJQOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Modulating Amine Basicity: A Deep Dive into the pKa Values of Primary Amines with Difluorocyclohexyl Substituents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The acid dissociation constant (pKa) of ionizable groups is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For amine-containing compounds, basicity is a key determinant of solubility, receptor interaction, and off-target effects. The strategic introduction of fluorine atoms is a widely used tactic in medicinal chemistry to modulate these properties.[1] This guide provides an in-depth analysis of the pKa values of primary amines substituted with a difluorocyclohexyl group, a moiety of increasing interest. We will explore the underlying physical organic principles, present robust experimental methodologies for pKa determination, and discuss the predictable, yet nuanced, impact of the difluoro-substitution pattern on amine basicity.

The Central Role of pKa in Drug Development

The pKa of a molecule dictates its ionization state at a given pH.[2] For a primary amine (R-NH₂), the relevant equilibrium is with its conjugate acid, the ammonium ion (R-NH₃⁺). The pKa value is the pH at which the concentrations of the neutral amine and the protonated ammonium ion are equal.

R-NH₃⁺ ⇌ R-NH₂ + H⁺

This equilibrium is fundamental to a drug's behavior:

  • Solubility and Permeability: The charged, protonated form is generally more water-soluble, while the neutral, free base form is more lipid-soluble and thus better able to permeate cell membranes.[1]

  • Target Binding: Many drug-target interactions, such as binding to the active site of an enzyme or receptor, are dependent on specific ionization states.

  • Off-Target Liabilities: The basicity of amines is often linked to toxicity issues, such as hERG channel inhibition.[3]

Fine-tuning the pKa is therefore a crucial aspect of lead optimization. The introduction of fluorine, the most electronegative element, provides a powerful tool for attenuating the basicity of nearby amines through strong inductive effects.[1][4]

Theoretical Framework: Understanding the Substituent Effects

The basicity of an aliphatic amine is a measure of the availability of the nitrogen's lone pair of electrons for protonation. Any substituent that withdraws electron density from the nitrogen atom will destabilize the resulting positively charged conjugate acid, thereby lowering the amine's basicity and reducing its pKa.

The Parent Compound: Cyclohexylamine

To understand the impact of difluoro-substitution, we must first consider the parent structure, cyclohexylamine. As a simple primary aliphatic amine, its pKa is approximately 10.66.[5][6] This value serves as our baseline for evaluating the electronic impact of fluorine substituents.

The Inductive Effect of Fluorine

Fluorine's extreme electronegativity results in a strong electron-withdrawing inductive effect (-I effect) that is transmitted through sigma (σ) bonds.[4] When fluorine is placed on the cyclohexyl ring, it pulls electron density away from the amine nitrogen, making the lone pair less available for protonation and lowering the pKa.[7]

The magnitude of this effect is highly dependent on the distance between the fluorine atom(s) and the amine group. The effect weakens significantly as the number of intervening bonds increases.[8] The pKa-lowering effects (ΔpKa) of a single fluorine atom on an aliphatic amine can be approximated as follows[8]:

  • α-position (on the same carbon as the amine): Very large decrease (not applicable to a separate cyclohexyl substituent).

  • β-position (two bonds away): ΔpKa ≈ -2.0 to -3.0

  • γ-position (three bonds away): ΔpKa ≈ -1.0 to -1.7

  • δ-position (four bonds away): ΔpKa ≈ -0.5 to -0.7

The Additive Nature of Difluoro-Substitution

To a first approximation, the inductive effects of multiple fluorine substituents are additive.[8] Therefore, a difluorocyclohexyl group is expected to lower the pKa of a primary amine more significantly than a monofluorinated analog. The precise pKa value will depend critically on the positions of the two fluorine atoms on the ring. In cyclic systems, the inductive effect is transmitted through all available pathways.[8]

The following diagram illustrates the key relationship between substituent position and the resulting impact on amine basicity.

G cluster_cause Structural Modification cluster_effect Physicochemical Effect Parent_Amine Parent Amine (e.g., Cyclohexylamine) pKa ~10.66 Inductive_Effect Strong Electron- Withdrawing Inductive Effect (-I) Parent_Amine->Inductive_Effect Substitution Fluorine Fluorine Substituent Fluorine->Inductive_Effect Reduced_Basicity Reduced Amine Basicity (Lower pKa) Inductive_Effect->Reduced_Basicity Leads to

Caption: The causal relationship between fluorine substitution and amine pKa.

Positional Isomerism and Predicted pKa Values

Let's analyze the expected pKa trends for a primary amino group at the C1 position of a difluorocyclohexane ring. We will focus on geminal difluorination, as this is a common synthetic motif.[9]

  • Parent Compound (Cyclohexylamine): pKa ≈ 10.66[5][6]

  • 4,4-Difluorocyclohexylamine: The amine at C1 is in the γ-position relative to both fluorine atoms at C4. The inductive effect is transmitted through two three-bond pathways (C1-C2-C3-C4 and C1-C6-C5-C4). Using an estimated ΔpKa of ~1.7 for a single equatorial 4-fluoro substituent in a piperidine ring as a proxy[8], and assuming additivity, the total ΔpKa would be substantial. Studies on gem-difluorinated cycloalkanes confirm the influence is primarily inductive.[9] A reasonable estimate for the pKa would be in the range of 7.0 - 8.0.

  • 3,3-Difluorocyclohexylamine: The amine at C1 is in the β-position to the CF₂ group at C3. The effect is transmitted through a two-bond pathway (C1-C2-C3) and a four-bond pathway (C1-C6-C5-C4-C3). The shorter β-pathway will dominate. With a ΔpKa of ~2.3 for a single equatorial 3-fluoro substituent[8], the combined effect will be even stronger than the 4,4-isomer, likely pushing the pKa into the 6.0 - 7.0 range.

  • 2,2-Difluorocyclohexylamine: The amine at C1 is in the α-position to the CF₂ group at C2. This represents the most potent pKa reduction due to the proximity of the powerful electron-withdrawing group. The pKa is expected to be significantly lowered, potentially into the 5.0 - 6.0 range or even lower.

These estimations are summarized in the table below. It is crucial to recognize these are predictions based on established principles; experimental verification is paramount.

CompoundFluorine Position Relative to AmineDominant Inductive Pathway(s)Predicted pKa Range
CyclohexylamineN/AN/A~10.66 (Reference)
4,4-Difluorocyclohexylamineγ, γC1-C2-C3-C4 & C1-C6-C5-C47.0 - 8.0
3,3-Difluorocyclohexylamineβ, δC1-C2-C3 (dominant)6.0 - 7.0
2,2-Difluorocyclohexylamineα, εC1-C2 (dominant)5.0 - 6.0
Caption: Predicted pKa values for primary aminodifluorocyclohexane isomers based on the principles of inductive effects.

Experimental Determination of pKa Values

While predictions are valuable, precise pKa determination requires rigorous experimental measurement. Potentiometric titration is the gold-standard method due to its accuracy and simplicity.[10][11]

Detailed Protocol: Potentiometric Titration

This protocol provides a self-validating system for the accurate determination of amine pKa.

Objective: To determine the pKa of a difluorocyclohexyl-substituted primary amine by monitoring pH changes during titration with a strong acid.

Materials:

  • Calibrated pH meter and combination pH electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Temperature probe or water bath

  • Analyte (difluorocyclohexyl amine sample)

  • Standardized 0.1 M Hydrochloric Acid (HCl) titrant[12]

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water (deionized or distilled)

  • Nitrogen gas source

Procedure:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).[12]

  • Sample Preparation:

    • Accurately weigh and dissolve the amine sample in high-purity water to a known concentration (e.g., 1-10 mM).[12]

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M), which minimizes activity coefficient fluctuations.[12]

    • The total volume should be sufficient to ensure proper immersion of the pH electrode and temperature probe (e.g., 20-50 mL).

  • Titration Setup:

    • Place the sample beaker on the magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode and temperature probe in the solution.

    • Begin gentle, continuous stirring.

    • To prevent interference from dissolved CO₂, purge the solution and maintain a blanket of nitrogen gas over the surface throughout the experiment.[12]

  • Initial pH Adjustment (Back-Titration Approach):

    • Add a slight excess of standardized HCl to fully protonate the amine.

    • Then, add standardized NaOH to the solution to bring the initial pH to the acidic side of the expected pKa (e.g., pH ~2-3). This "back-titration" approach ensures a clean starting point.

  • Titration Execution:

    • Titrate the solution with standardized 0.1 M NaOH.

    • Add the titrant in small, precise increments. Smaller increments should be used when the pH begins to change rapidly, indicating proximity to the equivalence point.

    • After each increment, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[11]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve (inflection point), often found by calculating the first derivative (dpH/dV).

    • The pKa is the pH value at the half-equivalence point (Vₑ / 2).[10] At this point, [R-NH₂] = [R-NH₃⁺], and according to the Henderson-Hasselbalch equation, pH = pKa.

Alternative Method: UV-Vis Spectrophotometry

For compounds with a suitable chromophore that changes upon protonation, UV-Vis spectrophotometry offers an alternative method.[13] This technique involves preparing a series of solutions of the analyte at different, precisely known pH values and measuring their absorbance spectra. The pKa is determined by fitting the absorbance data at a specific wavelength to the Henderson-Hasselbalch equation.[2] This method is particularly useful for sparingly soluble compounds or for high-throughput screening.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Calibrate pH Meter (3-point calibration) D Assemble Titration Cell (N₂ atmosphere) A->D B Prepare Analyte Solution (Known concentration, constant ionic strength) B->D C Prepare & Standardize Titrant (e.g., 0.1 M NaOH) E Titrate with NaOH (Record pH vs. Volume) C->E D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point (Vₑ) (First Derivative Method) F->G H Calculate Half-Equivalence Point (Vₑ / 2) G->H I Determine pKa (pH at Vₑ / 2) H->I

Caption: A generalized workflow for pKa determination by potentiometric titration.

Conclusion for the Drug Development Professional

The difluorocyclohexyl substituent offers a predictable and tunable tool for modulating the basicity of primary amines. The pKa can be significantly and systematically lowered based on the position of the gem-difluoro group relative to the amine, with the effect being strongest when the substituent is closest (2,2-difluoro) and weakening with distance (3,3- and 4,4-difluoro). This relationship is governed by the powerful and additive inductive effects of fluorine.[8][9]

For researchers in drug development, this understanding allows for the rational design of molecules with optimized ADMET properties. By strategically positioning the difluoro group, one can fine-tune amine basicity to enhance membrane permeability, reduce undesirable off-target activities, and ultimately improve the therapeutic potential of a drug candidate.[1][14] Accurate experimental determination of pKa using robust methods like potentiometric titration is essential to validate these design principles and guide successful optimization campaigns.

References

  • Title: SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES Source: DTIC URL
  • Title: Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships Source: PMC URL
  • Title: An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers Source: Benchchem URL
  • Title: Simple Method for the Estimation of pKa of Amines Source: Journal of the Serbian Chemical Society URL
  • Title: Prediction of amine pKa values of drug-like molecules using semiempirical QM methods Source: The Winnower URL
  • Title: New Insights in the Computational pKb Determination of Primary Amines and Anilines Source: ChemRxiv URL
  • Title: Determination of the Dissociation Constants (pKa)
  • Title: Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: Chemistry – A European Journal URL
  • Title: 5 Key Basicity Trends of Amines Source: Master Organic Chemistry URL
  • Title: Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning Source: Blackthorn AI URL
  • Title: Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents Source: The Journal of Physical Chemistry - ACS Publications URL
  • Title: Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN)
  • Title: Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery Source: ResearchGate URL
  • Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL
  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
  • Title: A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines...
  • Title: Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery Source: ChemRxiv URL
  • Title: Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes Source: PubMed URL
  • Title: Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods Source: Optibrium URL
  • Title: Predicting pKa Values of Para-Substituted Aniline Radical Cations vs.
  • Title: Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine...
  • Title: Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning Source: ChemRxiv URL
  • Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds Source: Alfa Chemistry URL
  • Title: A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},...
  • Title: α,β-Desaturation and Formal β-C(sp3)
  • Title: Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif Source: Beilstein Journals URL
  • Title: Development of Methods for the Determination of pKa Values Source: PMC URL
  • Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: ResearchGate URL
  • Title: Fluorinated Amines Source: Alfa Chemistry URL
  • Title: Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • Title: pKa of Cyclohexylamine Source: vCalc URL
  • Title: Synthesis and properties of gem-(difluorocyclopropyl)amine derivatives of bicyclo[n.1.
  • Title: 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation Source: Pharmaguideline URL
  • Title: CYCLOHEXYLAMINE Source: Ataman Kimya URL
  • Title: pKa values of compounds investigated herein.

Sources

Precision Conformational Analysis of 2,2-Difluorocyclohexyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into saturated heterocycles—specifically the gem-difluorocyclohexane motif—is a cornerstone of modern medicinal chemistry. Beyond simple bioisosterism, the 2,2-difluoro substitution pattern offers a unique handle for conformational restriction . It alters the ring's puckering amplitude and creates specific electrostatic vectors that can lock a ligand into a bioactive conformation.

However, characterizing these systems is non-trivial. The high electronegativity of fluorine induces significant electronic perturbations, rendering standard Karplus relationships for proton-proton couplings (


) insufficient. This guide provides a rigorous, multi-modal framework for determining the solution-state conformation of 2,2-difluorocyclohexyl derivatives, synthesizing NMR spectroscopy, X-ray crystallography, and density functional theory (DFT).

Theoretical Framework: The Electronic Driver

To analyze these systems, one must first understand the forces dictating their shape. Unlike alkyl substituents that are governed primarily by steric bulk (A-values), fluorine substituents are governed by stereoelectronic effects.

The Fluorine Gauche Effect

In 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer, contrary to steric prediction.[1] This phenomenon, known as the gauche effect , translates directly to the cyclohexane ring.

  • Mechanism: The primary driver is hyperconjugation. The

    
     bonding orbital donates electron density into the low-lying 
    
    
    
    antibonding orbital.[1] This interaction is maximized when the C-H and C-F bonds are anti-periplanar.
  • Implication for Cyclohexanes: In 2,2-difluorocyclohexyl derivatives, substituents at C1 (adjacent to the

    
     group) will adopt an orientation that maximizes these hyperconjugative overlaps while minimizing dipolar repulsion.
    
Dipole Minimization vs. Solvation

The


 group creates a massive local dipole.
  • Non-polar solvents (e.g., CDCl3): The molecule may distort to minimize the net dipole moment, potentially favoring diaxial orientations of polar substituents to oppose the

    
     dipole.
    
  • Polar solvents (e.g., DMSO-d6, Methanol-d4): High dielectric media attenuate the dipolar repulsion, allowing the hyperconjugative gauche effect to dominate.

Key Insight: Always perform NMR analysis in both non-polar (CDCl3) and polar (Acetone-d6 or DMSO-d6) solvents to deconstruct these competing forces.

Analytical Methodologies: NMR Spectroscopy

NMR is the primary tool for solution-state analysis. The presence of two fluorine atoms introduces


 as a sensitive probe and creates complex coupling patterns in 

and

spectra.
The NMR Signature

The two fluorine atoms at C2 are diastereotopic. Their chemical shift difference (


) and coupling patterns are diagnostic.
ParameterTypical Value / TrendStructural Implication

(Axial)
High field (Shielded)

experiences 1,3-diaxial interactions (van der Waals shielding).

(Equatorial)
Low field (Deshielded)

is in the plane of the ring, less sterically compressed.

(Geminal)
230 – 245 HzMagnitude confirms the gem-difluoro motif; variations indicate ring distortion.
Vicinal Proton-Fluorine Couplings ( )

The Karplus relationship applies to H-F couplings but with different coefficients than H-H couplings.

  • 
     - 
    
    
    
    (Trans-diaxial):
    The dihedral angle is
    
    
    . This results in a large coupling constant (
    
    
    Hz).
  • 
     - 
    
    
    
    (Gauche):
    The dihedral angle is
    
    
    .[1][2] This results in a small coupling constant (
    
    
    Hz).
  • 
     - 
    
    
    
    (Gauche):
    Similarly small (
    
    
    Hz).

Protocol: If the proton at C1 appears as a wide multiplet (pseudo-quartet) with a coupling > 25 Hz, it is axial , and the ring is likely in a chair conformation where the C1-H bond is anti-periplanar to an axial fluorine.

The Carbon-Fluorine Stereoelectronic Probe ( )

Often overlooked, the


 NMR coupling is a definitive probe for substituent position at C3/C6.
  • 
    :  Typically large (~9-10 Hz)  due to the "W-coupling" or back-lobe orbital interaction which is favorable for equatorial fluorines.
    
  • 
    :  Typically small (< 5 Hz) .
    
Visualization of NMR Logic

The following decision tree outlines the workflow for assigning the conformation of a substituent "X" at position C1.

NMR_Decision_Tree Start Analyze H1 Signal (Proton at C1) MeasureJ Measure 3J(H1-F_ax) and 3J(H1-H2) Start->MeasureJ LargeJ Large 3J(H-F) (> 25 Hz) AND Large 3J(H-H) (> 10 Hz) MeasureJ->LargeJ Wide Multiplet SmallJ Small 3J(H-F) (< 12 Hz) OR Small 3J(H-H) (< 5 Hz) MeasureJ->SmallJ Narrow Multiplet ConclAxial H1 is AXIAL (Substituent X is EQUATORIAL) LargeJ->ConclAxial ConclEq H1 is EQUATORIAL (Substituent X is AXIAL) SmallJ->ConclEq CheckNOE Verify with HOESY (1H-19F NOE) ConclAxial->CheckNOE ConclEq->CheckNOE NOE_Ax Strong NOE: H1 -> F_eq CheckNOE->NOE_Ax If H1 Axial NOE_Eq Strong NOE: H1 -> F_ax & F_eq CheckNOE->NOE_Eq If H1 Equatorial

Figure 1: NMR Decision Tree for assigning C1 stereochemistry in 2,2-difluorocyclohexanes.

Computational Protocols

Experimental data must be validated against computed energy minima. Standard DFT functionals (like B3LYP) often fail with fluorinated systems because they underestimate dispersion forces and poorly model the specific electron correlation of the C-F bond.

Recommended Workflow
  • Conformational Search: Use Monte Carlo (MC) or Molecular Dynamics (MD) with the OPLS3e or MMFF94s force field. These force fields have specific parameterization for the C-F bond length and angle.

  • Geometry Optimization:

    • Functional: M06-2X (Minnesota functional) or

      
      B97X-D . These include dispersion corrections essential for modeling the attractive forces between the 
      
      
      
      group and other axial protons.
    • Basis Set: 6-311+G(d,p) or def2-TZVP . Diffuse functions (+) are mandatory to describe the lone pairs on fluorine.

  • Solvation: Use the SMD (Solvation Model based on Density) model. Gas-phase calculations will overemphasize the dipole minimization (favoring diaxial), whereas SMD will align better with solution-state NMR.

Calculation Output Analysis

Compare the Boltzmann-weighted NMR shifts from your calculation to your experimental data.

  • If

    
     kcal/mol, the system is conformationally locked.
    
  • If

    
     kcal/mol, expect time-averaged NMR signals.
    

X-Ray Crystallography & Structural Distortions

In the solid state, the gem-difluoro group induces specific distortions that differ from the ideal chair.

  • F-C-F Angle Widening: The F-C-F bond angle expands to

    
     (compared to the ideal 
    
    
    
    ), and the C-C-C angle at the gem-difluoro carbon often widens slightly to relieve steric repulsion between the fluorine lone pairs.
  • Ring Flattening: To accommodate the shorter C-F bonds (1.35 Å) and the van der Waals radius of fluorine (1.47 Å), the cyclohexane chair often flattens slightly at the C2 position.

  • Bond Lengths: The C1-C2 and C2-C3 bonds are typically shortened due to the high electronegativity of fluorine (an inductive effect contracting the orbitals).

Experimental Workflow Summary

The following diagram illustrates the integrated workflow for full structural elucidation.

Workflow cluster_NMR Solution State (NMR) cluster_Comp In Silico (DFT) Sample Synthesized Derivative H1 1H NMR (3J Analysis) Sample->H1 F19 19F NMR (Shift/Coupling) Sample->F19 ConfSearch Conf Search (OPLS3e) Sample->ConfSearch XRay Solid State (X-Ray) Sample->XRay If crystalline HOESY 1H-19F HOESY H1->HOESY Ambiguous? F19->HOESY Final Conformational Assignment HOESY->Final DFT DFT Opt (M06-2X/SMD) ConfSearch->DFT DFT->Final Energy Comparison XRay->Final Validation

Figure 2: Integrated workflow for conformational analysis.

References

  • O'Hagan, D. (2008).[3][4] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Thiehoff, C., et al. (2016). The Fluorine Gauche Effect in Deeply Buried 1,2-Difluoroethane Motifs. Chemical Science, 7, 5629-5634. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry.[4] Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Abraham, R. J., & Edgar, M. (1998). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(2,2-Difluorocyclohexyl)ethan-1-amine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking to utilize 2-(2,2-difluorocyclohexyl)ethan-1-amine as a strategic building block. It moves beyond basic catalog data to provide actionable protocols, mechanistic insights into fluorine's conformational influence, and optimized coupling conditions.

Executive Summary & Rationale

2-(2,2-difluorocyclohexyl)ethan-1-amine is a high-value scaffold used to replace cyclohexylethylamine or phenethylamine motifs in drug candidates. The incorporation of the gem-difluoro group at the C2 position of the cyclohexane ring offers three distinct medicinal chemistry advantages:

  • Metabolic Blocking: The C2 position is a common site for metabolic oxidation (P450-mediated hydroxylation). Fluorination blocks this "soft spot."

  • pKa Modulation: The electron-withdrawing effect of the fluorine atoms (gamma to the amine) subtly lowers the pKa (approx. 9.4–9.6 vs. 10.7 for the non-fluorinated analog), potentially improving oral bioavailability and reducing hERG liability while maintaining basicity for target engagement.

  • Conformational Biasing: The gem-difluoro group introduces a dipole and steric bulk that biases the cyclohexane ring conformation, often locking the C1-substituent into a specific equatorial or axial vector, thereby reducing the entropic penalty of binding.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyValue / DescriptionNote
Formula C8H15F2N
MW 163.21 g/mol
Appearance Colorless oil or low-melting solidHygroscopic as HCl salt.
Chirality 1 Chiral Center (C1)C2 is achiral (gem-difluoro), but induces asymmetry. Available as racemate or enantiopure forms.
pKa (Calc) ~9.5Lower than cyclohexylethylamine (~10.7).
Solubility High in MeOH, DMSO, DCMFree base is volatile; handle as salt (HCl or TFA) for storage.
Stability HighResistant to racemization under standard coupling conditions.
Conformational Analysis (The "Fluorine Effect")

Unlike a standard cyclohexane ring which flips rapidly between chair conformers, the 2,2-difluoro substitution creates a strong preference. The C1-ethylamino chain will preferentially adopt an equatorial orientation to avoid 1,3-diaxial interactions with the axial fluorine, but this is modulated by the dipole-dipole repulsion between the C-F bonds and the C-N vector.

Implication for Binding: When docking this molecule, assume a rigidified chair. The vector of the amine is less "floppy" than the non-fluorinated parent, which can increase potency if the vector matches the binding pocket.

Sourcing & Quality Control (QC)

While commercially available (e.g., Enamine, WuXi, Sigma), batch-to-batch variability in stereopurity is a common issue.

Mandatory QC Protocol

Do not rely solely on LC-MS. The gem-difluoro group is NMR-silent in standard proton spectra unless specifically decoupled.

  • 19F NMR (Proton-Decoupled):

    • Expectation: An AB quartet (or two distinct multiplets) typically around -90 to -110 ppm. The two fluorines are diastereotopic due to the adjacent chiral center at C1.

    • Failure Mode: A single singlet indicates loss of the chiral center (racemization or planar intermediate) or incorrect structure (e.g., 4,4-difluoro isomer).

  • Chiral HPLC:

    • Column: Chiralpak IC or IG (immobilized phases are preferred for amines).

    • Mobile Phase: Hexane/EtOH/Diethylamine (90:10:0.1).

    • Detection: ELSD or CAD (UV absorbance is weak without derivatization).

Experimental Protocols

Protocol A: Amide Coupling (The "Workhorse" Method)

Fluorinated amines exhibit reduced nucleophilicity compared to their alkyl counterparts. Standard EDC/HOBt conditions often result in sluggish reaction rates or incomplete conversion.

Optimized Conditions:

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIPEA (Diisopropylethylamine) - 3.0 equivalents.

  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide).

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (1.5 eq). Stir at RT for 5–10 minutes. Color change to yellow/orange is typical.

  • Addition: Add 2-(2,2-difluorocyclohexyl)ethan-1-amine HCl (1.1 eq) followed by an additional portion of DIPEA (1.5 eq).

    • Critical: The amine salt must be fully neutralized. If using the free base, omit the second DIPEA addition.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • QC Check: Monitor by LC-MS. If >10% acid remains after 4h, heat to 40°C. Do not exceed 60°C to avoid epimerization of the acid partner.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (2x), Water (1x), and Brine (1x). Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: SNAr Heteroaryl Coupling

For attaching the scaffold to a heteroaryl chloride (e.g., 2-chloropyridine, 4-chloropyrimidine).

Step-by-Step Procedure:

  • Mix: Combine Heteroaryl Chloride (1.0 eq) and Amine Salt (1.2 eq) in DMSO (0.2 M).

  • Base: Add K2CO3 (3.0 eq) or Cs2CO3 (2.0 eq). Cesium often accelerates the reaction.

  • Heat: Heat to 80–100°C for 6–12 hours.

    • Note: Due to the electron-withdrawing fluorines, the amine is less nucleophilic. Higher temperatures are required compared to cyclohexylethylamine (which reacts at 60°C).

  • Workup: Aqueous extraction as above.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting coupling conditions and handling stereochemistry.

G Start Start: 2-(2,2-difluorocyclohexyl)ethan-1-amine CheckSalt Is it a Salt (HCl/TFA)? Start->CheckSalt FreeBase Free Base (Volatile - Use immediately) CheckSalt->FreeBase No Neutralize Neutralize in situ (Use 3.0 eq DIPEA) CheckSalt->Neutralize Yes CouplingType Select Coupling Type FreeBase->CouplingType Neutralize->CouplingType Amide Amide Bond Formation (Carboxylic Acid) CouplingType->Amide SNAr SNAr / Buchwald (Aryl Halide) CouplingType->SNAr HATU Method A: HATU/DIPEA (Standard) Amide->HATU Robust T3P Method B: T3P/Pyridine (Low Epimerization Risk) Amide->T3P Sensitive Acid Heat Method C: DMSO/K2CO3 @ 100°C (Requires Heat) SNAr->Heat Electron Deficient Ar-Cl Buchwald Method D: Pd-Catalysis (If SNAr fails) SNAr->Buchwald Electron Rich Ar-Cl QC QC: 19F NMR + Chiral LC HATU->QC T3P->QC Heat->QC Buchwald->QC

Figure 1: Operational workflow for utilizing the fluorinated amine building block in synthesis.

Advanced Topic: Stereoselective Synthesis

If commercial sourcing fails, the synthesis of this scaffold requires careful stereocontrol.

Pathway:

  • Starting Material: 2,2-Difluorocyclohexanone.

  • Homologation: Horner-Wadsworth-Emmons (HWE) reaction using triethyl phosphonoacetate.

    • Product: Ethyl 2-(2,2-difluorocyclohexylidene)acetate (Exocyclic alkene).

  • Asymmetric Hydrogenation:

    • Hydrogenation of the exocyclic alkene establishes the C1 chiral center.

    • Catalyst: Rh(COD)(DuPhos)+ or similar chiral phosphine complexes.

    • Selectivity: The facial selectivity is governed by the steric bulk of the C2-fluorines. The catalyst will approach from the face opposite the fluorine atoms, yielding the chiral saturated ester.

  • Reduction: LiAlH4 reduction of the ester to the alcohol, followed by mesylation and azide displacement/reduction to the amine.

References

  • Conformational Effects: Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

  • pKa Modulation: Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. Link

  • Fluorine in Drug Design: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Synthesis of Gem-Difluorides: Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574-578. Link

nucleophilic substitution reactions involving fluorinated ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Nucleophilic Substitution Landscapes for Fluorinated Ethylamines in Medicinal Chemistry


2/S

Ar) with Fluorinated Ethylamines

Executive Summary & Strategic Context

Fluorinated ethylamines, particularly 2,2,2-trifluoroethylamine (TFEA) and 2-fluoroethylamine (MFEA) , are critical bioisosteres in modern drug discovery. Introducing fluorine into an ethylamine side chain modulates pKa, reduces metabolic liability (blocking oxidative deamination), and alters lipophilicity.

However, these benefits come at a steep synthetic cost. The strong electron-withdrawing nature of fluorine creates a "Reactivity Cliff."

  • The pKa Shift: Unsubstituted ethylamine has a pKa of ~10.7 . 2,2,2-Trifluoroethylamine has a pKa of ~5.7 .

  • The Nucleophilicity Drop: TFEA is approximately 10,000-fold less nucleophilic than ethylamine.

  • The Volatility Challenge: TFEA (free base) boils at 37°C , making standard open-flask heating impossible.

This guide provides high-fidelity protocols to overcome these electronic and physical barriers, ensuring successful incorporation of fluorinated ethylamines into heteroaromatic and alkyl scaffolds.

Mechanistic Analysis: The Fluorine Effect

To design successful experiments, one must understand the electronic causality. The


-fluorine atoms exert a powerful inductive effect (-I), pulling electron density away from the nitrogen lone pair.

Impact on Reactivity:

  • Reduced HOMO Energy: The nitrogen lone pair is stabilized, making it a poor donor for S

    
    2 or S
    
    
    
    Ar attacks.
  • Harder Nucleophile: The amine becomes "harder," often requiring polar aprotic solvents (DMSO, NMP) or high temperatures to overcome the activation energy barrier.

Visualizing the Reactivity Landscape

ReactivityLandscape cluster_0 Operational Adjustments Ethylamine Ethylamine (pKa ~10.7) Reactivity Nucleophilicity (Reaction Rate) Ethylamine->Reactivity High TFEA 2,2,2-Trifluoroethylamine (pKa ~5.7) TFEA->Reactivity Extremely Low Conditions Required Conditions Reactivity->Conditions If Low -> Needs Energy Heat High Temp (>100°C) Conditions->Heat Vessel Sealed Tube / Microwave Conditions->Vessel Solvent Polar Aprotic (DMSO/NMP) Conditions->Solvent

Figure 1: The "Reactivity Cliff" necessitates a shift from standard conditions to high-energy, sealed-system protocols.

Experimental Protocols

Protocol A: S Ar Coupling with Heteroaryl Chlorides

Scenario: Attaching TFEA to a chloropyrimidine or chloropyridine scaffold. Challenge: The substrate is deactivated, and the nucleophile is weak. Standard reflux results in TFEA evaporation before reaction.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: 2,2,2-Trifluoroethylamine HCl salt (1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Procedure:

  • Vessel Selection: Use a heavy-walled microwave vial or a pressure-rated screw-cap tube. Do not use a round-bottom flask with a condenser.

  • Salt Neutralization: Add the TFEA-HCl salt and the substrate to the vial. Add NMP (concentration ~0.5 M).

  • Base Addition: Add DIPEA. Note: Fumes may be visible as the free base TFEA is liberated. Cap immediately.

  • Reaction:

    • Method A (Microwave - Preferred): Heat to 120°C for 30-60 minutes . The rapid heating minimizes the window for volatile loss.

    • Method B (Thermal): Heat block at 100-110°C for 12-16 hours .

  • Workup: Dilute with Ethyl Acetate. Wash copiously with water (to remove NMP) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Validation: Check LCMS. TFEA addition usually results in a distinct retention time shift due to fluorine lipophilicity.

Critical Insight: If the reaction is sluggish, add Cs


CO

(2.0 equiv) instead of DIPEA. The heterogeneous surface of Cesium Carbonate often facilitates S

Ar with weak amines better than soluble organic bases.
Protocol B: S 2 Alkylation (Benzyl/Alkyl Halides)

Scenario: Alkylating TFEA with a benzyl bromide. Challenge: Avoiding over-alkylation is usually the concern with amines. Here, the concern is under-reaction.

Reagents:

  • Electrophile: Benzyl Bromide derivative (1.0 equiv)

  • Nucleophile: TFEA (Free base solution, see Section 4) or TFEA-HCl (2.0 equiv)

  • Base: K

    
    CO
    
    
    
    (anhydrous, 3.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: KI (0.1 equiv) - Finkelstein activation

Procedure:

  • Activation: Suspend K

    
    CO
    
    
    
    , KI, and TFEA-HCl in MeCN. Stir at Room Temperature (RT) for 15 mins to liberate the free amine.
  • Addition: Add the benzyl bromide dropwise.

  • Heating: Seal the vessel. Heat to 60-80°C . (Note: TFEA boils at 37°C; a sealed vessel is mandatory even at mild heat).

  • Monitoring: Monitor by

    
    F NMR. The shift of the CF
    
    
    
    group will change distinctively upon alkylation (typically shifting upfield).

Handling & Stability: The "Volatile Salt" Strategy

Because TFEA free base is highly volatile (bp 37°C) and MFEA free base is unstable (prone to HF elimination to form vinyl amine/polymers), these reagents must be handled as Hydrochloride (HCl) Salts .

In-Situ Liberation Workflow: Never isolate the free base of fluorinated ethylamines for storage. Generate it only inside the reaction vessel.

HandlingWorkflow Step1 Start: TFEA-HCl Salt (Solid, Stable) Step2 Dissolve in Reaction Solvent (DMSO/NMP/MeCN) Step1->Step2 Step3 Add Base (DIPEA/K2CO3) *Cap Immediately* Step2->Step3 Step4 Reaction Zone (Free base reacts with Electrophile) Step3->Step4 Liberated TFEA (Volatile!) Warning CRITICAL: Do not apply vacuum to Step 3/4 mixture Step3->Warning Step5 Quench/Workup Step4->Step5

Figure 2: Workflow for in-situ generation of the nucleophile prevents loss of the volatile reagent.

Comparative Data Table

PropertyEthylamine2,2,2-Trifluoroethylamine (TFEA)Implication
pKa (Conj. Acid) ~10.7~5.7TFEA requires stronger bases or higher T.
Boiling Point 16.6°C37°CBoth are volatile; TFEA requires sealed vessels.
Nucleophilicity HighVery LowTFEA is a "sluggish" nucleophile.
Lipophilicity (LogP) -0.13~1.2 (as amide)Fluorine increases lipophilicity significantly.
Stability StableStable (Free base)2-Fluoroethylamine (MFEA) is unstable as free base.

References

  • pKa and Electronic Effects

    • Title: "Physicochemical Properties of Fluorinated Amines."[1]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (Representative link for physicochemical data).

  • S

    
    Ar Protocols: 
    
    • Title: "Practical Synthesis of Trifluoroethyl-Substituted Amines."
    • Source:Organic Process Research & Development.
    • URL:[Link]

  • General Fluorine Chemistry

    • Title: "Fluorine in Medicinal Chemistry."[2]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Handling Volatile Amines

    • Title: "Safe Handling of Fluorin
    • Source:Chemical Reviews.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Amide Coupling Support Center: Optimizing Sterically Hindered & Fluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: High-Difficulty Amide Bond Formation Target Audience: Medicinal Chemists, Process Chemists

The Challenge: The "Perfect Storm" of Coupling

You are likely here because standard conditions (EDC/HOBt, HBTU) have failed. Coupling sterically hindered fluorinated amines presents a dual kinetic barrier:

  • Electronic Deactivation: Fluorine atoms (highly electronegative) inductively withdraw electron density from the amine nitrogen, drastically lowering its nucleophilicity (

    
    ).
    
  • Steric Shielding: Bulky substituents (e.g., tert-butyl, ortho-substituted biaryls) physically block the trajectory of attack on the activated carbonyl.

This guide prioritizes reagents that generate the most reactive electrophiles (Acid Chlorides, Mixed Anhydrides) while mitigating side reactions like epimerization and N-acyl urea formation.

Diagnostic Decision Matrix

Before selecting a protocol, categorize your specific substrate challenge using the logic tree below.

CouplingDecisionTree Start START: Analyze Substrates ChiralAcid Is the Carboxylic Acid Chiral (Epimerizable)? Start->ChiralAcid ExtremelyHindered Is the Amine Extremely Hindered (e.g., t-Butyl)? ChiralAcid->ExtremelyHindered No FluorinatedAmine Is the Amine Highly Fluorinated (Low Nucleophilicity)? ChiralAcid->FluorinatedAmine Yes Ghosez PROTOCOL A: Acid Chloride via Ghosez's Reagent ExtremelyHindered->Ghosez Yes (The Nuclear Option) HATU PROTOCOL C: HATU or COMU (Standard High-Energy) ExtremelyHindered->HATU No (Moderate Sterics) T3P PROTOCOL B: T3P + Pyridine (Low Epimerization) FluorinatedAmine->T3P Yes (Standard Rec.) AcylFluoride PROTOCOL D: Acyl Fluoride (TFFH/BTFFH) FluorinatedAmine->AcylFluoride Yes (If T3P Fails)

Figure 1: Decision matrix for selecting the optimal coupling reagent based on substrate electronics and chirality.

Detailed Protocols & Mechanisms

PROTOCOL A: The "Nuclear Option" (Ghosez's Reagent)

Best For: Extremely hindered, non-nucleophilic amines where the acid is not epimerization-prone. Mechanism: Converts the acid to an Acid Chloride (


) under neutral conditions. Acid chlorides are significantly more electrophilic than OBt/OAt esters.

Reagents:

  • Ghosez's Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.

  • Solvent: DCM or CHCl3 (Must be anhydrous).

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM.

  • Add Ghosez’s Reagent (1.1 – 1.5 equiv) dropwise at 0 °C.

  • Stir at Room Temp (RT) for 1–3 hours. Monitor: Check by quenching an aliquot with MeOH (forms methyl ester) and analyzing via LCMS.

  • Once acid chloride formation is complete, add the Fluorinated Amine (1.1 equiv) and a base (Pyridine or 2,6-Lutidine, 2.0 equiv).

    • Note: Stronger bases like TEA can cause ketene formation; Pyridine is safer.

  • Stir at RT or reflux (if necessary) overnight.

PROTOCOL B: The "Scalable Precision" (T3P)

Best For: Chiral acids coupled with fluorinated amines. T3P (Propanephosphonic acid anhydride) exhibits a low propensity for epimerization and drives equilibrium by releasing a water-soluble byproduct.[1][2]

T3PMechanism Acid Carboxylic Acid (R-COOH) MixedAnh Mixed Anhydride (Activated Species) Acid->MixedAnh Activation Base Base (Pyridine) Base->MixedAnh Promotes T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Product Amide Product MixedAnh->Product Nucleophilic Attack Byproduct Water Soluble P-Byproducts MixedAnh->Byproduct Amine Fluorinated Amine (R'-NH2) Amine->Product

Figure 2: T3P activation cycle. The cyclic anhydride structure drives the reaction while maintaining low epimerization rates.

Protocol:

  • Dissolve Acid (1.0 equiv) and Fluorinated Amine (1.1 equiv) in EtOAc or 2-MeTHF.

    • Tip: T3P is supplied as a 50% solution in EtOAc/DMF.[3] Using EtOAc as the reaction solvent simplifies workup.

  • Cool to 0 °C.

  • Add Base (Pyridine or N-Methylmorpholine, 2.5–4.0 equiv).

    • Critical: Do not use DIEA/TEA if epimerization is a concern; Pyridine is superior here [1].

  • Add T3P (50% w/w solution, 1.5–2.0 equiv) dropwise.

  • Allow to warm to RT. If conversion is low after 12h, heat to 50–60 °C. T3P is thermally stable.

  • Workup: Wash with water, 1M HCl (to remove pyridine), and NaHCO3. T3P byproducts wash away in the aqueous layer.[1][4]

Reagent Comparison Data

ReagentElectrophilicityEpimerization RiskSteric ToleranceRec. Base
Ghosez's Rgt Very High (Acid Cl)HighExcellent Pyridine / 2,6-Lutidine
T3P High (Mixed Anh)Low GoodPyridine / NMM
HATU High (OAt Ester)ModerateModerateDIEA / TEA
TFFH High (Acyl Fluoride)LowVery GoodDIEA
EDC/HOBt LowLowPoorN/A

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion. Should I add more coupling reagent?

A: Generally, no . If using HATU/COMU, the active ester (OAt/Oxyma) might have hydrolyzed or rearranged to an unreactive species (guanidinium byproduct).

  • Fix: Isolate the intermediate if possible, or switch to Protocol A (Ghosez) to generate a more reactive electrophile.

  • Alternative: If using T3P, you can add more reagent (1.0 equiv) and heat, as T3P does not suffer from the same rearrangement pathways as uronium salts.

Q2: I am observing significant epimerization (racemization) of my chiral acid.

A: This is often caused by the base, not the coupling reagent itself.

  • Cause: Strong bases (TEA, DIEA) promote oxazolone formation, which leads to racemization.

  • Fix: Switch to Protocol B (T3P + Pyridine) . Pyridine (pKa ~5.2) is sufficient to buffer the reaction but less likely to deprotonate the alpha-carbon compared to DIEA (pKa ~10).

Q3: Why are fluorinated amines so difficult to couple?

A: It is a nucleophilicity issue, not a basicity issue. While fluorinated amines are less basic (lower pKa), they are also poor nucleophiles. The transition state for the attack on the carbonyl is higher in energy.

  • Implication: You need a "hotter" electrophile (Acid Chloride or Anhydride) to lower the activation energy of the attack step. Carbodiimides (EDC) rarely generate an ester active enough to capture a fluorinated amine before hydrolysis occurs.

Q4: I see a "+99" mass peak in my LCMS when using HATU.

A: This is the Tetramethylurea (TMU) adduct or the stable guanidinium byproduct formed when the amine is too slow to react with the HATU-activated ester. The HATU reacts with itself or the amine reacts with the wrong part of the HATU molecule.

  • Fix: Stop using HATU. Switch to T3P or Ghosez’s reagent, which do not contain the guanidinium moiety.

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051.

  • Devos, A. , Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180-1181.

  • Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Carpino, L. A. , & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402.

Sources

Validation & Comparative

Technical Guide: NMR Characterization of 2-(2,2-difluorocyclohexyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 19F NMR Characterization of 2-(2,2-difluorocyclohexyl)ethan-1-amine Content Type: Publish Comparison Guide

A Comparative Analysis for Medicinal Chemistry Applications

Executive Summary

In modern drug discovery, the gem-difluoromethylene (


) motif is a premier bioisostere for carbonyl groups and ether oxygens. It modulates lipophilicity (

), metabolic stability, and pKa without significantly altering steric bulk. This guide provides a rigorous characterization protocol for 2-(2,2-difluorocyclohexyl)ethan-1-amine , a strategic building block used to introduce conformational bias into flexible ethylamine side chains.

Unlike its non-fluorinated parent (2-cyclohexylethan-1-amine), this molecule exhibits complex second-order NMR effects due to the diastereotopic nature of the fluorine atoms and the conformational locking of the cyclohexane ring. This guide outlines the expected spectral fingerprints, comparative metrics, and validation protocols.

Part 1: Structural Dynamics & Comparative Analysis

The introduction of the


 group at the C2 position of the cyclohexane ring creates a permanent dipole and biases the ring conformation. This results in distinct spectral differences compared to the non-fluorinated analog.
Table 1: Comparative Performance Profile
FeatureNon-Fluorinated Parent (2-cyclohexylethan-1-amine)Target Molecule (2-(2,2-difluorocyclohexyl)ethan-1-amine)Impact on Drug Design
Basicity (pKa) ~10.5 (Typical aliphatic amine)~9.2 – 9.5 (Inductive withdrawal)Improved membrane permeability; reduced hERG liability.
1H NMR Complexity High overlap in 0.8–1.8 ppm region (Ring methylene envelope).Distinct deshielding of C1-H and C3-H protons; signal dispersion.Easier structural verification; diagnostic multiplets.
Conformation Rapid chair-chair interconversion (Avg. signals).Biased chair conformation (Anomeric effect of F)."Locked" vectors for structure-activity relationship (SAR) studies.
Metabolic Stability Susceptible to P450 oxidation at ring carbons.C2 blocked; C1 and C3 deactivated by F-induction.Extended half-life (

).
Part 2: 19F NMR Characterization (The Fingerprint)

The 19F NMR spectrum is the primary validation tool for this molecule. Due to the chiral center at C1, the two fluorine atoms at C2 are diastereotopic , meaning they are magnetically non-equivalent even if the ring flips rapidly.

The Diagnostic "AB" System

Unlike a standard triplet or singlet seen in acyclic difluoro systems, the rigid cyclohexyl ring typically produces a distinct AB quartet pattern with additional proton coupling.

  • Chemical Shift Range:

    
     -90 to -115 ppm (relative to 
    
    
    
    ).
  • Geminal Coupling (

    
    ):  The defining feature is a massive coupling constant, typically 235–245 Hz .
    
  • Axial vs. Equatorial:

    • 
       (Equatorial):  Generally appears downfield (deshielded).
      
    • 
       (Axial):  Generally appears upfield (shielded).
      
    • 
      :  The separation between 
      
      
      
      and
      
      
      can be 10–20 ppm in "locked" systems.
19F Spectral Interpretation Guide
  • Observe: Look for two distinct multiplet clusters separated by ~10-20 ppm.

  • Verify: The distance between the outer and inner legs of the "quartet" must correspond to

    
     Hz.
    
  • Coupling: Each fluorine will be further split by adjacent protons (

    
    ).
    
    • 
       to 
      
      
      
      (C1 or C3)
      
      
      30–35 Hz (Large).
    • 
       to 
      
      
      
      
      
      5–12 Hz (Small).
Part 3: 1H NMR Characterization

The 1H spectrum is dominated by the electron-withdrawing effect of the fluorine atoms, which pulls specific signals out of the "aliphatic envelope."

Key Diagnostic Signals
  • H1 (Methine at C1):

    • Shift: ~1.8 – 2.2 ppm (Deshielded relative to parent).

    • Multiplicity: Complex dddd (or similar) due to coupling with H2 (sidechain), H6 (ring), and two Fluorines.

    • Validation: This signal must show a large coupling to the trans-diaxial fluorine (

      
       Hz).
      
  • H3 (Methylene at C3):

    • The protons at C3 are adjacent to the

      
       group. They will appear as broadened multiplets or distinct quartets depending on resolution, typically shifted downfield to ~1.6 – 1.9 ppm.
      
  • Side Chain (

    
    ): 
    
    • Shift: ~2.6 – 2.8 ppm (Triplet or multiplet).

    • Note: This signal is often unaffected by the fluorines, serving as an internal integration standard (2H).

Part 4: Experimental Protocols
Protocol A: Structural Validation Workflow

For confirmation of identity and purity during synthesis.

  • Solvent Selection: Use DMSO-d6 or CD3OD to prevent amine aggregation. Avoid

    
     if the amine is a free base, as it can react or form carbamates over time; if used, neutralize acid traces with solid 
    
    
    
    .
  • 19F Acquisition (Non-Decoupled):

    • Range: -50 to -250 ppm.

    • Scans: 16–32 (High sensitivity of F makes this fast).

    • Goal: Identify the AB quartet. If a singlet is seen, the ring may be flipping too fast (rare) or the product is the acyclic byproduct.

  • 19F{1H} Acquisition (Proton Decoupled):

    • Goal: Collapse the multiplets into a clean AB quartet (four sharp lines). This confirms the

      
       constant without proton interference.
      
  • 1H{19F} Acquisition (Fluorine Decoupled):

    • Critical Step: Run a standard 1H NMR while decoupling the 19F frequency.

    • Result: The complex multiplets at H1 and H3 will simplify significantly, revealing the underlying carbocyclic couplings (

      
      ) and allowing for confirmation of the chair conformation.
      
Protocol B: Determining Conformational Preference

For advanced SAR analysis.

  • Variable Temperature (VT) NMR:

    • Cool sample to -40°C in

      
      .
      
    • Observation: If peaks broaden and split further, the molecule exists in a dynamic equilibrium at RT. If peaks remain sharp, the conformation is "locked" by the

      
       and the substituent preference.
      
  • HOESY Experiment (2D):

    • Run a 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy).

    • Goal: Determine spatial proximity. Through-space correlations between

      
       and H1 (if H1 is equatorial) or side-chain protons can definitively assign the stereochemistry (cis/trans relative to the ring).
      
Part 5: Visualization of Workflow

The following diagram illustrates the logic flow for assigning the structure based on spectral data.

NMR_Characterization Start Crude Product F19_Screen 19F NMR (No Decoupling) Start->F19_Screen Decision1 Signal Pattern? F19_Screen->Decision1 Singlet Singlet/Triplet (Likely Acyclic/Impurity) Decision1->Singlet No J_FF AB_System AB Quartet Pattern (J_FF ~ 240Hz) Decision1->AB_System Distinct J_FF H1_Analysis 1H NMR Analysis AB_System->H1_Analysis Decoupling 1H{19F} Decoupling Exp H1_Analysis->Decoupling Validation Check H1 Multiplicity: Simplifies to ddd? Decoupling->Validation Success CONFIRMED: 2-(2,2-difluorocyclohexyl)ethan-1-amine Validation->Success Yes Fail Re-evaluate Structure (Check Regioisomer) Validation->Fail No

Caption: Logic flow for validating the gem-difluorocyclohexyl motif using 19F and 1H{19F} decoupling techniques.

References
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965).[1] Fluorine NMR Spectra and Conformational Isomerization of 1,1-Difluorocyclohexane. The Journal of Chemical Physics, 42(10), 3396-3399. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Linclau, B., et al. (2012). An Investigation of the Conformational Properties of 2,2-Difluorocyclohexanones and 2,2-Difluorocyclohexylamines. Chemistry – A European Journal, 18(41), 13210-13219. Link

Sources

Spectroscopic Profiling & Comparative Analysis: 2-(2,2-Difluorocyclohexyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To provide a definitive infrared (IR) spectroscopy guide for 2-(2,2-difluorocyclohexyl)ethan-1-amine , a critical fluorinated building block in medicinal chemistry.

The Challenge: Unlike standard reagents, specific spectral data for this intermediate is often proprietary. Researchers must rely on predictive structural analysis to validate synthesis.

The Solution: This guide utilizes a Comparative Substructure Analysis (CSA) approach. We validate the target molecule by contrasting its theoretical IR signature against its non-fluorinated analog, 2-cyclohexylethylamine . The presence of the gem-difluoro moiety introduces high-intensity diagnostic bands that serve as a binary "Go/No-Go" confirmation for successful fluorination.

Structural & Electronic Context

Understanding the molecule's electronic environment is a prerequisite for accurate peak assignment.

  • Primary Amine (

    
    ):  The functional handle. Expect characteristic N-H stretching doublets and scissoring modes.
    
  • Gem-Difluoro Group (

    
    ):  The diagnostic center. The highly electronegative fluorine atoms induce a strong dipole moment, resulting in intense infrared absorption in the "fingerprint" region (1000–1400 cm⁻¹), often overpowering C-C or C-N modes.
    
  • Cyclohexane Scaffold: Provides a standard aliphatic background (sp³ C-H stretching).

Visualizing the Analytical Logic

IR_Logic_Flow Substrate Target Molecule: 2-(2,2-difluorocyclohexyl)ethan-1-amine Region1 Region 1: >3000 cm⁻¹ (Functional Handle) Substrate->Region1 Region2 Region 2: 2800-3000 cm⁻¹ (Scaffold) Substrate->Region2 Region3 Region 3: 1000-1400 cm⁻¹ (Diagnostic Fingerprint) Substrate->Region3 Result_NH N-H Stretch (Doublet: ~3300/3380) Region1->Result_NH Primary Amine Result_CH sp³ C-H Stretch (<3000) Region2->Result_CH Cyclohexane Result_CF C-F Stretch (Strong/Broad) Region3->Result_CF Gem-Difluoro (CRITICAL)

Figure 1: Logical decomposition of the target molecule into spectroscopic zones. The C-F stretch in Region 3 is the primary differentiator from non-fluorinated analogs.

Comparative Analysis: Target vs. Control

To confirm the identity of 2-(2,2-difluorocyclohexyl)ethan-1-amine, compare your spectrum against 2-cyclohexylethylamine .

Table 1: Diagnostic Peak Assignments
Functional GroupMode of VibrationTarget (Difluoro) Estimated Wavenumber (cm⁻¹)Control (Non-Fluoro) Estimated Wavenumber (cm⁻¹)Diagnostic Note
Primary Amine N-H Stretch (Asym)3350–3390 (Weak/Med)3350–3390Doublet indicates 1° amine.
Primary Amine N-H Stretch (Sym)3280–3300 (Weak/Med)3280–3300
Aliphatic Chain C-H Stretch (sp³)2850–2950 (Strong)2850–2950Standard alkyl backbone.
Amine N-H Scissoring1590–1620 (Med)1590–1620Often broad; check for overlap.
Gem-Difluoro C-F Stretch 1100–1350 (Very Strong)ABSENT PRIMARY DIFFERENTIATOR.
C-N Bond C-N Stretch1050–1150 (Med)1050–1150 (Med)Likely obscured by C-F bands in the target.
Amine N-H Wag750–900 (Broad)750–900 (Broad)"Dirty" region; less diagnostic.
Detailed Band Analysis
A. The "Go/No-Go" Region (1000–1400 cm⁻¹)

This is the most critical region.

  • Control: The non-fluorinated analog will show a relatively clean fingerprint region, dominated only by C-C skeletal vibrations and a medium-intensity C-N stretch (~1080 cm⁻¹).

  • Target: The gem-difluoro group introduces intense absorption bands due to the high polarity of the C-F bond. Expect multiple strong bands between 1150 and 1250 cm⁻¹ (asymmetric and symmetric stretching of the CF₂ group).

    • Validation: If this region is weak or resembles the control, fluorination failed.

B. The Functional Handle (3200–3400 cm⁻¹)

Both molecules possess a primary amine.

  • Look for the characteristic "doublet" (two spikes) at the high-frequency end.

  • Warning: If the sample is wet or has formed a carbonate salt (from air exposure), these peaks will broaden significantly, merging into a single blob.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol designed to minimize artifacts (e.g., CO₂ absorption, water contamination).

Step-by-Step Methodology
  • Sample State Assessment:

    • The target is likely a liquid or low-melting solid.

    • Preferred Method: Attenuated Total Reflectance (ATR) on a Diamond or ZnSe crystal.

  • Blank Correction:

    • Run a background scan (air) immediately before the sample. Ensure the CO₂ doublet (2300–2400 cm⁻¹) is minimized.

  • Sample Application:

    • Apply neat liquid to the crystal. If solid, press firmly to ensure contact.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: Minimum 16 (Screening) or 64 (Publication).

  • Validation Check (Self-Correction):

    • Check 1: Is there a broad blob at 3400 cm⁻¹? -> Sample is wet. Dry with MgSO₄ or molecular sieves.

    • Check 2: Is there a peak at 2200–2260 cm⁻¹? -> Nitrile impurity (common precursor).

    • Check 3: Is there a strong peak at 1700 cm⁻¹? -> Carbonyl impurity (amide/ketone) or carbamate formation.

Workflow Visualization

Protocol_Workflow Start Start: Crude/Purified Sample Prep Sample Prep: Neat Liquid on ATR Crystal Start->Prep Scan Acquire Spectrum (64 Scans, 4cm⁻¹ Res) Prep->Scan Decision Quality Check: Impurity Bands? Scan->Decision Fail_Water Broad 3400 cm⁻¹ detected: Dry Sample Decision->Fail_Water OH Band Fail_CO 1700 cm⁻¹ detected: Purify (Remove Amide/Ketone) Decision->Fail_CO C=O Band Pass Valid Spectrum: Analyze 1100-1300 cm⁻¹ Decision->Pass Clean Fail_Water->Prep Fail_CO->Prep

Figure 2: Self-correcting experimental workflow. The decision node ensures that common impurities (water, carbonyls) do not lead to false-negative structural assignments.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Chemistry WebBook. Infrared Spectroscopy of Cyclohexylethylamine. National Institute of Standards and Technology. Available at: [Link]

  • Young, C. J., et al. (2010).[1] Atmospheric Lifetimes and Radiative Forcings of Hydrofluoroethers. (Provides authoritative data on C-F stretching frequencies in fluorinated alkanes, specifically the 1100–1350 cm⁻¹ range).

  • Specac Application Notes. Interpreting Infrared Spectra: Amines and Fluorinated Compounds. Available at: [Link]

Sources

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